3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a bromine atom at the meta position of the 3-phenyl group, a phenyl group at the 1-position, and a formyl (-CHO) substituent at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBYBZEIGTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The aldehyde group is reactive towards nucleophiles, allowing for the formation of alcohols, imines, and other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Addition: Reagents such as Grignard reagents, amines, and hydrides are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typically employed.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocycles. The presence of the bromophenyl group allows for diverse electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation. Additionally, the aldehyde functionality enables nucleophilic addition reactions, leading to the formation of alcohols and imines.
Table 1: Common Reactions Involving 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Electrophilic Aromatic Substitution | Involves substitution on the bromophenyl group | Nitric acid, sulfuric acid |
| Nucleophilic Addition | Reacts with nucleophiles to form new compounds | Grignard reagents, amines |
| Oxidation/Reduction | Alters the aldehyde group for further reactions | Potassium permanganate (oxidation), sodium borohydride (reduction) |
Anticancer Properties
Research indicates that 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. Pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation. For example, studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines such as MDA-MB-231 at concentrations as low as 20 µM.
Table 2: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | MDA-MB-231 (breast cancer) | 20.0 | Microtubule destabilization |
| Related Compound | SiHa (cervical cancer) | 15.0 | Apoptosis induction |
| Analog | PC-3 (prostate cancer) | 10.0 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the bromine atom enhances its efficacy against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.
Table 3: Antimicrobial Activity
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | S. aureus | 50 µg/mL |
| 4-Br derivative | C. albicans | 25 µg/mL |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds could induce significant apoptosis at low concentrations.
- Antimicrobial Screening : In a comparative study assessing various pyrazole derivatives against common bacterial strains, compounds with halogen substitutions showed enhanced activity, indicating potential for development as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes . The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position: Meta vs. Para Bromine
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (para-bromo isomer):
Halogen-Substituted Derivatives
- 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
Electron-Donating vs. Electron-Withdrawing Groups
- 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde :
Heterocyclic and Functional Group Modifications
- 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: The nitro (-NO₂) group, a strong electron-withdrawing substituent, reduces basicity and alters reactivity. Such derivatives often exhibit enhanced antimicrobial activity but higher toxicity .
- Triazole-appended pyrazole carbaldehydes (e.g., from ):
Structural and Spectroscopic Analysis
- IR Spectroscopy :
- ¹H NMR :
- The formyl proton resonates at δ 9.1–9.5 ppm, consistent across derivatives. Para-substituted bromine causes downfield shifts in aromatic protons (δ 7.8–8.4 ppm) compared to meta-substituted analogs .
Biological Activity
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, particularly in oncology, due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves a Vilsmeier-Haack reaction, where appropriate precursors such as phenylhydrazine and substituted acetophenones are reacted under controlled conditions. The compound can be characterized using various techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | MDA-MB-231 (breast cancer) | 20.0 | Microtubule destabilization |
| 5o (related compound) | SiHa (cervical cancer) | 15.0 | Apoptosis induction |
| 7d (analog) | PC-3 (prostate cancer) | 10.0 | Caspase activation |
The anticancer effects are primarily attributed to the inhibition of microtubule assembly, which leads to cell cycle arrest and apoptosis in cancer cells. For example, compounds derived from the pyrazole scaffold have been shown to enhance caspase-3 activity, a key player in the apoptotic pathway .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of pyrazole have demonstrated antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus .
Table 2: Antimicrobial Activity
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | S. aureus | 50 µg/mL |
| 4-Br derivative | C. albicans | 25 µg/mL |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds could induce significant apoptosis at low concentrations .
- Antimicrobial Screening : In a comparative study assessing various pyrazole derivatives against common bacterial strains, compounds with halogen substitutions showed enhanced activity, indicating a potential for development as antimicrobial agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors. For example, analogs are prepared by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under reflux in ethanol, followed by purification via column chromatography . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures (~80°C) to ensure complete cyclization.
- Catalyst use : Employing acidic (e.g., acetic acid) or basic catalysts to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered substrates.
Ultrasound-assisted synthesis (e.g., 30–50 kHz) can reduce reaction times by 40–60% compared to conventional heating, as demonstrated for related pyrazole derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å), bond angles, and torsion angles (e.g., pyrazole ring planarity deviations < 0.02 Å) .
- NMR spectroscopy : Key markers include:
- ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm; pyrazole ring protons at δ ~6.5–8.5 ppm .
- ¹³C NMR : Carbonyl carbon (C=O) at δ ~190–195 ppm .
- UV-Vis and fluorescence spectroscopy : Emission maxima (e.g., 356 nm in DMSO) help assess photophysical behavior .
Advanced Research Questions
Q. How can researchers resolve discrepancies in photophysical data (e.g., solvent-dependent emission spectra) for this compound?
- Methodological Answer : Contradictions in emission spectra (e.g., shifts in polar vs. nonpolar solvents) arise from solvent effects on excited-state dipole moments. To address this:
- Solvent polarity studies : Measure emission in solvents of varying polarity (e.g., hexane, DMSO) and correlate with Reichardt’s ET(30) scale .
- Computational modeling : Time-dependent density functional theory (TD-DFT) calculations predict solvent stabilization effects on excited states .
- Lifetime measurements : Time-resolved fluorescence spectroscopy distinguishes radiative vs. non-radiative decay pathways.
Q. What strategies are recommended for structure-activity relationship (SAR) studies to evaluate the impact of bromine substitution on bioactivity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with halogens (e.g., Cl, F) or electron-withdrawing groups at the 3-bromophenyl position .
- Biological assays : Test analogs against target enzymes (e.g., kinases) or pathogens to correlate substituent effects with activity .
- Computational docking : Use software like AutoDock Vina to model interactions between the bromine substituent and binding pockets (e.g., hydrophobic vs. π-π interactions) .
Q. How can computational methods like DFT or molecular dynamics (MD) simulations predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group often acts as an electrophilic center .
- MD simulations : Assess conformational stability in biological membranes or protein environments (e.g., 100-ns simulations in GROMACS) .
- Solvent-accessible surface area (SASA) analysis : Identifies regions prone to oxidation or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
